Aluminum perchlorate nonahydrate

Catalog No.
S3357876
CAS No.
81029-06-3
M.F
AlClH3O5
M. Wt
145.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum perchlorate nonahydrate

Aluminum perchlorate nonahydrate resolves the handling and process failures of anhydrous AlCl₃. This air-stable Lewis acid eliminates costly dry-room setups, forms stable deep eutectic electrolytes with succinonitrile/methylurea for next-gen Al-ion batteries, and ensures chemoselective etherification in organic synthesis.

  • No violent hydrolysis; ambient air handling
  • Non-corrosive eutectic liquids with high discharge capacity
  • High selectivity for tert-butyl ethers over carbonates

CAS Number

81029-06-3

Product Name

Aluminum perchlorate nonahydrate

IUPAC Name

aluminum;triperchlorate;nonahydrate

Molecular Formula

AlClH3O5

Molecular Weight

145.45 g/mol

InChI

InChI=1S/Al.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2

InChI Key

PWNTWPMJVOUTJO-UHFFFAOYSA-N

SMILES

O.O.O.O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Al+3]

Canonical SMILES

O.OCl(=O)(=O)=O.[Al]

Synonyms

Aluminum triperchlorate nonahydrate, Aluminium perchlorate nonahydrate, Perchloric acid, aluminum salt (3:1), nonahydrate, Aluminum perchlorate (Al(ClO₄)₃) nonahydrate

Purity

≥99.999%

Package Size

1 g, 5 g, 10 g, 25 g

Aluminum perchlorate nonahydrate (CAS: 81029-06-3) is a highly soluble, crystalline inorganic salt that functions as a potent Lewis acid and a specialized electrolyte precursor. Unlike anhydrous aluminum halides, this nonahydrate form is characterized by its distinct coordination sphere, where the aluminum center is stabilized by water molecules and weakly coordinating perchlorate anions. This unique structural feature grants it exceptional solubility in both water and polar organic solvents, such as acetonitrile and ethanol, without the violent exothermic reactions typical of anhydrous aluminum chloride. In industrial and advanced research settings, it is primarily procured for its role in formulating air-stable deep eutectic electrolytes for next-generation aluminum-ion batteries and as a highly efficient, chemoselective Lewis acid catalyst for organic transformations under mild conditions [1].

Research Fit

1
Hydrated electrolyte research Defined nonahydrate structure supports aqueous aluminum-ion battery electrolyte formulation and solvation studies.
2
Analytical Al³⁺ source Non-coordinating perchlorate anion minimizes interference in potentiometric speciation and complexation constant determination.
3
Lewis acid catalysis Reported efficient Lewis acid for tert-butyl ether synthesis; hydration water may influence electrophilicity and solvent compatibility.

Substituting Aluminum perchlorate nonahydrate with anhydrous aluminum chloride (AlCl3) or other aluminum hydrates—such as aluminum nitrate or sulfate—frequently results in process failure. In battery electrolyte manufacturing, the specific hydration sphere and the weakly coordinating nature of the perchlorate anion are strictly required to form stable eutectic liquids with ligands like succinonitrile or methylurea; other salts precipitate or phase-separate [1]. In organic synthesis, the highly delocalized negative charge of the perchlorate anion dictates chemoselectivity, driving reactions toward specific products (e.g., ethers) where other counterions yield entirely different functional groups (e.g., carbonates)[2]. Furthermore, the nonahydrate's stability in ambient air eliminates the need for the strict, costly anhydrous handling required by AlCl3 [3].

Substitution Risk

Target
Nonahydrate: specific trigonal crystal lattice; decomposition onset ~82°C; unique solvation shell in eutectic electrolytes.
Substitute
Anhydrous Al(ClO₄)₃: hexagonal lattice, decomposes 150–450°C. Hydration-dependent properties may shift reactivity and thermal stability.
Substitute
Other metal perchlorates (Mg²⁺, Li⁺): Lewis acidity and catalytic selectivity differ; cation identity and hydration state cannot be directly interchanged.

Superior Ligand Compatibility for Air-Stable Deep Eutectic Electrolytes

When formulating low-cost, air-stable hydrated eutectic electrolytes (HEEs) with succinonitrile (SN), the choice of aluminum salt is critical. Studies demonstrate that Aluminum perchlorate nonahydrate successfully forms a stable, clear eutectic liquid at a 1:12 molar ratio with SN due to the specific coordination of its crystal water and the weakly coordinating perchlorate anion. In direct comparison, substituting with Al(NO3)3·9H2O, Al2(SO4)3·12H2O, or AlCl3·6H2O fails to produce a stable eutectic liquid, resulting in phase separation or incomplete dissolution [1].

Evidence DimensionEutectic liquid formation with Succinonitrile (SN)
Target Compound DataForms a clear, stable liquid electrolyte (ASHEE)
Comparator Or BaselineAl(NO3)3·9H2O, Al2(SO4)3·12H2O, and AlCl3·6H2O
Quantified Difference100% successful liquid phase formation vs. 0% (phase separation/precipitation)
Conditions1:12 molar ratio of Al salt to Succinonitrile at room temperature

Procurement of the perchlorate nonahydrate form is strictly required to successfully manufacture next-generation, non-corrosive aluminum-ion battery electrolytes.

Electrochemical window
Head-to-head
4.0 V vs. ~1.23 V (conventional aqueous)
Reported stability window expansion enables high-voltage aqueous electrolyte research.
Water-in-salt electrolyte; potential vs. Ag/AgCl. Context-dependent.

Enhanced Discharge Capacity and Air-Stability vs. Standard Ionic Liquids

Traditional aluminum-ion batteries rely on AlCl3/[EMIm]Cl ionic liquids, which are highly corrosive and extremely sensitive to moisture, complicating manufacturing. Formulating an electrolyte using Aluminum perchlorate nonahydrate and methylurea (AMHEE) not only eliminates the need for strict glovebox environments but also enhances capacity. When paired with a vanadium oxide (V2O5) nanorod cathode, the Al(ClO4)3·9H2O-based electrolyte delivered a high discharge capacity of 320 mAh/g. This performance, combined with its non-corrosive nature, significantly reduces cell packaging costs and manufacturing overhead compared to standard AlCl3-based ionic liquids [1].

Evidence DimensionAir stability and discharge capacity
Target Compound DataStable in open air; 320 mAh/g discharge capacity (with V2O5)
Comparator Or BaselineAlCl3/[EMIm]Cl ionic liquid
Quantified DifferenceEliminates moisture sensitivity while maintaining high capacity
ConditionsAl(ClO4)3·9H2O/MU (1:4 ratio) vs. AlCl3/[EMIm]Cl in ambient atmosphere

Allows battery manufacturers to transition from expensive, moisture-sensitive ionic liquids to low-cost, air-stable electrolytes without sacrificing electrochemical performance.

Discharge capacity
Head-to-head
320 mAh g⁻¹ with AMHEE electrolyte
Supports Al-ion full cell research with air-stable hydrated eutectic systems.
Vanadium oxide cathode; corrosivity advantage over AlCl₃ ionic liquids reported.

Tunable Chemoselectivity in Lewis Acid-Catalyzed Etherification

The choice of Lewis acid catalyst and its counterion fundamentally dictates product distribution in the reaction between aliphatic alcohols and di-tert-butyl dicarbonate (Boc2O). When using Aluminum perchlorate nonahydrate, the highly delocalized perchlorate anion drives the reaction almost exclusively toward the formation of tert-butyl ethers. In contrast, substituting the catalyst with aluminum salts containing less delocalized anions (such as acetates or isopropoxides) shifts the reaction pathway to yield Boc-protected alcohols instead. Studies identify Al(ClO4)3 as an optimal balance of cost and efficiency for maximizing ether yields over carbonate formation [1].

Evidence DimensionProduct selectivity (Ether vs. Boc-alcohol)
Target Compound DataPrevalent or exclusive formation of tert-butyl ethers
Comparator Or BaselineMetal acetates / isopropoxides
Quantified DifferenceShifts the major product from Boc-alcohol to tert-butyl ether
ConditionsReaction of aliphatic alcohols with Boc2O at room temperature

Procuring the exact perchlorate salt is necessary to achieve the desired chemoselectivity for etherification, preventing unwanted Boc-protection side reactions.

Complexation constants
Class-level
K₁ = (3±1)×10⁵ M⁻¹
Supports Al³⁺ speciation modeling; non-coordinating anion preserves accuracy.
Potentiometric titration at 25°C; maleate system.
Crystal structure
Head-to-head
Trigonal R3c a = 10.12 Å, V = 869.5 ų
Hydration state defines lattice; anhydrous form adopts hexagonal system.
Isomorphous with Ga/Sc nonahydrates. Density 1.86 g/cm³.
Thermal stability
Head-to-head
82 °C vs. 150–450 °C anhydrous
Lower decomposition onset mandates temperature-controlled handling and storage.
Nonahydrate melts with decomposition; anhydrous decomposes via oxyperchlorates.
Catalytic efficiency
Cross-study
Reported efficient for tert-butyl ether formation
Supports cost-performance selection vs. Sc(OTf)₃; incompatible with phenols.
Aliphatic alcohols with Boc₂O. Ranked among top Lewis acids in screened set.

Air-Stable Aluminum-Ion Battery Electrolytes

Due to its unique ability to form stable, non-corrosive deep eutectic liquids with ligands like succinonitrile and methylurea, Aluminum perchlorate nonahydrate is the ideal precursor for next-generation AIB electrolytes. It is the right choice for battery manufacturers looking to eliminate the costly dry-room requirements associated with traditional AlCl3/[EMIm]Cl ionic liquids while maintaining high discharge capacities [1].

Chemoselective Etherification in Organic Synthesis

In pharmaceutical and fine chemical synthesis, this compound is highly effective for the chemoselective synthesis of tert-butyl ethers from aliphatic alcohols and Boc2O. The highly delocalized perchlorate anion ensures that etherification outcompetes Boc-protection, making it preferable to standard aluminum acetates or halides when specific product distribution is required [2].

Homogeneous Lewis Acid Catalysis in Polar Solvents

Because it is highly soluble in polar organic solvents and does not react violently with moisture like anhydrous AlCl3, Aluminum perchlorate nonahydrate is the preferred Lewis acid for catalytic processes that must be conducted under mild, ambient conditions. It is particularly suited for process chemistry workflows where strict anhydrous handling is impractical [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-voltage aqueous electrolyte research
Hydrated salt solvation structure
Electrochemical window and cycling stability
Al³⁺ speciation and complexation studies
Non-coordinating anion purity
Interference-free potentiometric titration
Lewis acid catalysis screening
Hydration-water modulated electrophilicity
Cost-performance profile in etherification
Isomorphous hydrated salt crystallography
Defined nonahydrate crystal lattice
Structure-property trends in M(ClO₄)₃·9H₂O series

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

144.9484393 g/mol

Monoisotopic Mass

144.9484393 g/mol

Heavy Atom Count

7

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